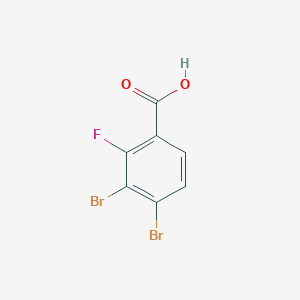

3,4-Dibromo-2-fluorobenzoic acid

Vue d'ensemble

Description

3,4-Dibromo-2-fluorobenzoic acid is a halogen substituted benzoic acid . It has a molecular weight of 219.01 . The compound is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with the help of ethyl acetate & n-hexane that serve as mobile phase . When the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: BrC6H3(F)COOH . The SMILES string representation is OC(=O)c1ccc(Br)cc1F .Chemical Reactions Analysis

This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid .Physical and Chemical Properties Analysis

This compound is a white to pale cream powder . It has a melting point range of 209.0-215.0°C . It is soluble in methanol, with very faint turbidity .Safety and Hazards

3,4-Dibromo-2-fluorobenzoic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Orientations Futures

3,4-Dibromo-2-fluorobenzoic acid and its derivatives have been synthesized and evaluated as radiographic opaques . The opaque properties of 3,5-Dibromo-4-fluorobenzoic acid were found to be equal or superior to those of tetraiodophenolphthalein when radiographed in equivalent amounts in single tests on mice, indicating that the compounds are worthy of further study .

Mécanisme D'action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 3,4-Dibromo-2-fluorobenzoic acid is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s bromine and fluorine atoms may play a crucial role in these interactions, potentially enhancing its reactivity and selectivity .

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s bromine and fluorine atoms may influence its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion in the body .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .

Propriétés

IUPAC Name |

3,4-dibromo-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZJORHFKMXMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

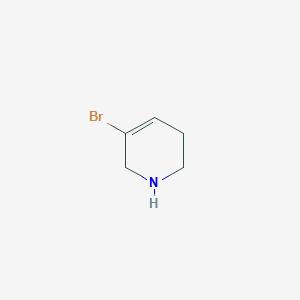

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

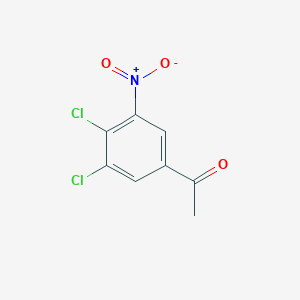

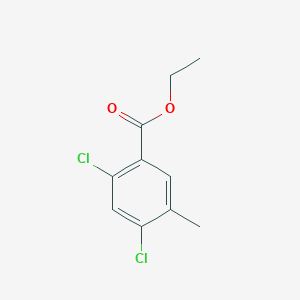

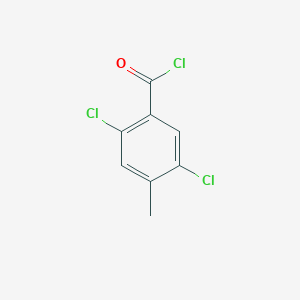

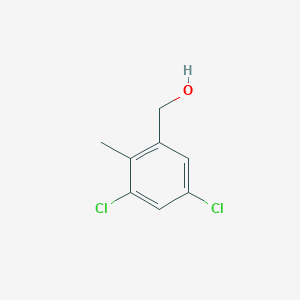

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)